N-甲氧基-N,2-二甲基-恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide involves various strategies. For instance, aromatic polyamides with 2-methyl-4,5-oxazolediyl units were synthesized using direct polycondensation methods from precursors like 4,5-di(4-aminophenyl)-2-methyloxazole and 4,4'-[4,5-(2-methyl) oxazole]dibenzoic acid, resulting in high yields and exhibiting high thermal properties . Another relevant synthesis involved the formation of N-Methoxy-N-methylamides, which are known as effective acylating agents, from carboxylic acids using N,O-dimethylhydroxylamine hydrochloride, with trichloromethyl chloroformate and triethylamine facilitating the reaction at room temperature .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed by infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of oxazole derivatives has been explored in various studies. Oxidative cyclization of N-acyl derivatives of dimethyl amino[(phenylthio)methyl]malonate with N-chlorosuccinimide in DMF forms dimethyl 4,5-dihydro-5-(phenylthio)oxazole-4,4-dicarboxylates, which can be further processed to form 2-substituted-4-carbomethoxy-5-unsubstituted oxazoles . Additionally, the synthesis of 4-(N,N-Dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones via Vilsmeier Haack Reagent and their reactions with various N- and O-nucleophiles have been reported, demonstrating the versatility of oxazole derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole-containing polyamides were found to be impressive, with inherent viscosities ranging from 0.64 to 1.95 dl g^-1 and high thermal properties, including glass transition temperatures between 280 and 354°C and thermal decomposition temperatures from 376 to 421°C. These polyamides also showed good solubility in various organic solvents and exhibited an amorphous nature . The introduction of the 2-methyl-4,5-oxazolediyl structure into the main chains of polyamides effectively improved solubility without compromising thermal properties.

科学研究应用

光反应和合成

在单线态氧存在下的光反应:一项关于甲醇中 2-(4-噻唑基)-1H-苯并咪唑(噻苯达唑)的研究发现,二甲基草酸酯和噻唑-4-(N-甲氧羰基)-甲酰胺是光解的主要产物,表明在光化学应用中具有潜在用途 (Mahran, Sidky, & Wamhoff, 1983)。

铑催化的反应中的功能化恶唑:乙酸铑(II)催化了二甲基重氮丙二酸酯与腈的反应,生成 4-甲氧羰基-5-甲氧基-1,3-恶唑,表明其在合成功能化恶唑中的用途 (Connell, Scavo, Helquist, & Åkermark, 1986)。

新型恶唑的合成:一项研究中,使用了重氮二羰基化合物与腈在乙酸铑(II)存在下进行的杂环加成反应来创建功能化的 1,3-恶唑衍生物,展示了其在创建天然产物合成中间体中的重要性 (Connell, Tebbe, Gangloff, Helquist, & Åkermark, 1993)。

稠合吡啶和恶唑多环体系的合成:一项关于 10-(甲氧基亚氨基)菲-9-酮的研究揭示了其与不同化合物反应形成恶唑的作用,证明了其在合成复杂多环体系中的作用 (Nlcolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989)。

用羧酸方便合成 N-甲氧基-N-甲基酰胺:一项研究展示了一种使用 S,S-二(2-吡啶基)二硫代碳酸酯从羧酸生成 N-甲氧基-N-甲基酰胺(Weinreb 酰胺)的方法,这在有机合成领域至关重要 (Lee & Park, 2002)。

恶唑的光氧化合成大环内酯:恶唑被用作光氧化的活化羧酸,导致合成大环内酯,如 recifeiolide 和 curvularin,显示了其在创建复杂有机化合物中的用途 (Wasserman, Gambale, & Pulwer, 1981)。

N-甲氧基-N-甲基酰胺的一锅合成:另一项研究展示了从羧酸一锅合成 N-甲氧基-N-甲基酰胺,这是有机化学中一个重要的过程 (Kim, Lee, Han, & Kay, 2003)。

安全和危害

属性

IUPAC Name |

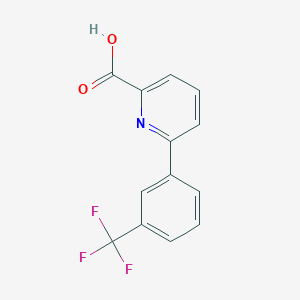

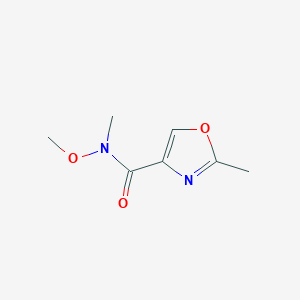

N-methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-5-8-6(4-12-5)7(10)9(2)11-3/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZXOXXGUAYWRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

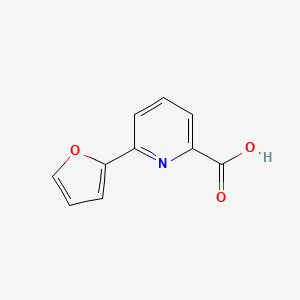

Canonical SMILES |

CC1=NC(=CO1)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647618 |

Source

|

| Record name | N-Methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide | |

CAS RN |

875553-59-6 |

Source

|

| Record name | N-Methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875553-59-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。